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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in correcting for

autofluorescence in Indocyanine Green (ICG) imaging experiments.

Troubleshooting Guide: Autofluorescence
Correction
High autofluorescence can significantly impact the quality and accuracy of ICG imaging data by

reducing the signal-to-background ratio (SBR). This guide addresses common issues and

provides solutions to mitigate the effects of autofluorescence.

Question: Why is my background signal so high, obscuring the ICG fluorescence?

Answer: High background fluorescence, or autofluorescence, is a common challenge in ICG

imaging. It originates from endogenous fluorophores within the tissue, such as collagen and

elastin, as well as from external sources like diet.[1][2] Here are several strategies to reduce

high background fluorescence:

Optimize Experimental Conditions: Modifying your experimental setup can dramatically

reduce autofluorescence.

Dietary Changes: For preclinical imaging in rodents, switching from a standard chow diet,

which contains high levels of chlorophyll, to a purified diet can reduce autofluorescence in

the gastrointestinal tract by more than two orders of magnitude.[1][3][4]
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Wavelength Selection: Shifting to longer excitation and emission wavelengths can

significantly improve the SBR. Excitation wavelengths of 760 nm or 808 nm are preferable

to 670 nm. Imaging in the near-infrared II (NIR-II) window (1000-1700 nm) further

minimizes tissue scattering and autofluorescence.

Image Processing Techniques: Post-acquisition processing can digitally separate the ICG

signal from autofluorescence.

Spectral Unmixing: This powerful technique treats autofluorescence as a distinct

fluorescent component and mathematically separates its signal from the ICG signal. This

requires acquiring images at multiple wavelengths (a lambda stack).

Fluorescence Lifetime Imaging (FLT): ICG and endogenous fluorophores have different

fluorescence lifetimes. FLT systems can distinguish between these components based on

their decay rates, providing high sensitivity and specificity for tumor identification.

Background Subtraction: A simple and effective method is to acquire an image of the

tissue before ICG injection and subtract this "autofluorescence" image from the post-

injection images.

Question: How do I perform spectral unmixing to correct for autofluorescence?

Answer: Spectral unmixing is a computational method that separates the emission spectra of

multiple fluorophores, including autofluorescence, within an image.

Experimental Protocol: Spectral Unmixing for
Autofluorescence Correction
This protocol outlines the general steps for performing spectral unmixing. Specific parameters

will need to be optimized for your imaging system and experimental model.

1. Acquire Reference Spectra:

ICG Spectrum: Acquire an image of a known concentration of ICG in a non-fluorescent
medium (e.g., PBS or plasma) using your imaging system's spectral imaging mode.
Autofluorescence Spectrum: Acquire a spectral image of the tissue of interest before the
injection of ICG. This will serve as the reference spectrum for autofluorescence.
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2. Acquire Experimental Data:

Administer ICG to your sample.
Acquire a spectral image (lambda stack) of the region of interest at the desired time points.

3. Perform Linear Unmixing:

Use imaging software with spectral unmixing capabilities (e.g., ImageJ with a spectral
unmixing plugin, MATLAB, or commercial software provided with your imaging system).
Input the reference spectra for ICG and autofluorescence.
The software algorithm will then calculate the contribution of each component to the total
fluorescence signal in each pixel of your experimental image, generating separate images
for the ICG signal and the autofluorescence.

Question: What is Fluorescence Lifetime Imaging (FLT) and how can it help with

autofluorescence?

Answer: Fluorescence lifetime is the average time a fluorophore spends in the excited state

before returning to the ground state by emitting a photon. This lifetime is an intrinsic property of

a molecule and its environment. Autofluorescence from tissues generally has a shorter lifetime

compared to ICG, especially when ICG is bound to proteins in a tumor environment. FLT

imaging systems use pulsed lasers and sensitive detectors to measure these decay times,

allowing for the effective separation of the ICG signal from the autofluorescence background.

This technique has been shown to provide a 10-fold reduction in error rates for tumor

identification compared to traditional intensity-based imaging.

Logical Workflow for Autofluorescence Correction
The following diagram illustrates a decision-making workflow for choosing an appropriate

autofluorescence correction method.
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Workflow for Autofluorescence Correction
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Caption: Decision workflow for selecting an autofluorescence correction strategy.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of autofluorescence in near-infrared (NIR) imaging?
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A1: In the NIR window, endogenous fluorophores such as collagen and elastin are major

contributors to autofluorescence. In preclinical studies, chlorophyll from standard rodent chow

is a significant source of autofluorescence in the gastrointestinal tract.

Q2: Can I completely eliminate autofluorescence?

A2: While complete elimination is challenging, the methods described above can significantly

reduce autofluorescence to a level where it does not interfere with the ICG signal. A

combination of pre-acquisition optimization and post-acquisition correction often yields the best

results.

Q3: Is there a "best" method for autofluorescence correction?

A3: The optimal method depends on the specific experimental setup, available equipment, and

the biological question being addressed.

For preclinical studies, optimizing the animal's diet and the imaging wavelengths is a highly

effective first step.

If your imaging system has spectral or lifetime capabilities, spectral unmixing and FLT offer

more sophisticated and accurate correction.

Simple background subtraction is a viable option when specialized equipment is not

available.

Q4: How does ICG concentration affect background signal?

A4: Using an excessive concentration of ICG can lead to non-specific binding and contribute to

a higher background signal. It is important to titrate the ICG concentration to find the optimal

balance between signal intensity and background noise for your specific application.

Q5: Are there software tools available to help with autofluorescence correction?

A5: Yes, many commercial imaging systems come with built-in software for background

subtraction and spectral unmixing. Additionally, open-source platforms like ImageJ/Fiji have

plugins available for these purposes. For more advanced analysis, custom scripts can be

developed in environments like MATLAB.
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Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of different

autofluorescence correction methods.

Table 1: Effect of Experimental Condition Optimization on Autofluorescence

Parameter
Changed

Original
Condition

Modified
Condition

Reduction in
Autofluoresce
nce

Reference

Diet Chow-fed mice Purified diet
> 2 orders of

magnitude

Excitation

Wavelength
670 nm

760 nm or 808

nm

> 2 orders of

magnitude

Emission

Window

NIR-I (700-975

nm)

NIR-II (1000-

1600 nm)

> 2 orders of

magnitude

Table 2: Comparison of Autofluorescence Correction Techniques
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Technique
Principle of
Correction

Key Advantage
Key
Disadvantage

Reference

Spectral

Unmixing

Mathematical

separation of

emission spectra

High accuracy in

separating

signals

Requires a

spectral imaging

system

Fluorescence

Lifetime Imaging

(FLT)

Differentiation

based on

fluorescence

decay rates

Very high

sensitivity and

specificity

Requires a

specialized and

often expensive

FLT system

Background

Subtraction

Digital removal of

pre-injection

signal

Simple to

implement with

any imaging

system

Assumes

autofluorescence

is constant over

time

Wavelength

Optimization

Minimizing

excitation of

endogenous

fluorophores

Significantly

improves SBR

without complex

processing

May not be

possible with all

imaging systems

Experimental Workflow Diagram
The diagram below illustrates the general experimental workflow for ICG imaging with

autofluorescence correction.
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General ICG Imaging Workflow with Autofluorescence Correction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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